2-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-amine dihydrochloride
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Overview
Description
2-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrazole derivatives with pyridazine derivatives in the presence of a suitable catalyst. The reaction conditions often involve heating and the use of solvents such as dimethylformamide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amine derivatives .
Scientific Research Applications
2-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. This compound may inhibit specific enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity and potential anticancer properties.
Pyrrolopyrazine derivatives: Exhibiting a wide range of biological activities, including antimicrobial and kinase inhibitory effects.
Uniqueness
2-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-amine dihydrochloride is unique due to its specific structural features and the combination of pyrazolo and pyridazine rings.
Properties
CAS No. |
2770368-61-9 |
---|---|
Molecular Formula |
C8H12Cl2N4 |
Molecular Weight |
235.1 |
Purity |
95 |
Origin of Product |
United States |
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